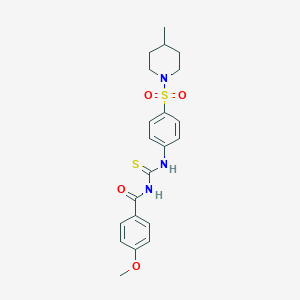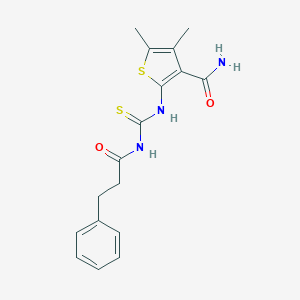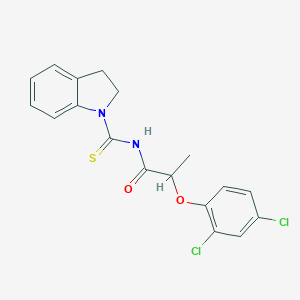
4-甲氧基-N-((4-((4-甲基哌啶-1-基)磺酰基)苯基)氨基硫代羰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide, also known as MPSC, is a compound that has shown potential in scientific research applications. MPSC is a small molecule inhibitor of a protein called protein disulfide isomerase (PDI), which plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.
作用机制
4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide binds to the active site of PDI and inhibits its enzymatic activity. This leads to the accumulation of misfolded proteins in the ER, which activates the unfolded protein response (UPR). The UPR is a cellular stress response that helps cells cope with ER stress by increasing the production of chaperones and decreasing protein synthesis. However, prolonged activation of the UPR can lead to cell death, which makes 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide a potential therapeutic agent for diseases that involve ER stress.
Biochemical and Physiological Effects:
4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has been shown to induce ER stress and activate the UPR in various cell types. It has also been shown to inhibit the growth of cancer cells and reduce viral replication in vitro. In animal models, 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has been shown to reduce tumor growth and improve survival in mice with breast cancer. However, the physiological effects of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide in humans are not yet known, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One advantage of using 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide in lab experiments is its specificity for PDI. Unlike other inhibitors of ER stress, such as tunicamycin and thapsigargin, 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide specifically targets PDI and does not affect other proteins involved in the UPR. This makes it a valuable tool for studying the role of PDI in various biological processes. However, one limitation of using 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is its potential toxicity. 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide induces ER stress and can lead to cell death if not used at the appropriate concentration. Therefore, careful dose-response studies are necessary when using 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide in lab experiments.
未来方向
There are several potential future directions for research on 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide. One direction is to investigate its efficacy in animal models of diseases that involve ER stress, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of PDI based on the structure of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide. Finally, another direction is to investigate the potential of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide as a therapeutic agent for viral infections, such as COVID-19, which have been shown to induce ER stress. Overall, 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has shown promise as a tool for studying the role of PDI in various biological processes and as a potential therapeutic agent for diseases that involve ER stress.
合成方法
The synthesis of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-((4-methylpiperidin-1-yl)sulfonyl)aniline to form the corresponding amide. The amide is then reacted with potassium thioacetate to form the carbamothioyl derivative. Finally, the carbamothioyl derivative is reacted with 4-bromo-3-nitrobenzoic acid to form 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide.
科学研究应用
肿瘤学研究:非小细胞肺癌 (NSCLC)
4-甲氧基-N-((4-((4-甲基哌啶-1-基)磺酰基)苯基)氨基硫代羰基)苯甲酰胺: 已被鉴定为一种有效的、选择性的间变性淋巴瘤激酶 (ALK) 抑制剂,ALK 是治疗 NSCLC 的治疗靶点 . 该化合物抑制 ALK 的能力可用于开发治疗 NSCLC 的新疗法,特别是针对涉及 EML4-ALK 致癌融合激酶的病例。
属性
IUPAC Name |
4-methoxy-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-15-11-13-24(14-12-15)30(26,27)19-9-5-17(6-10-19)22-21(29)23-20(25)16-3-7-18(28-2)8-4-16/h3-10,15H,11-14H2,1-2H3,(H2,22,23,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZCYKWWUPKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)


